molecular formula C22H19Cl2NO3 B1665265 Cypermethrin CAS No. 67375-30-8

Cypermethrin

Cat. No. B1665265
CAS RN: 67375-30-8
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-NSHGMRRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04175094

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)=[CH:3][CH:4]1[C:6]([CH3:8])(C)[CH:5]1[C:9]([O:11][C:12]([CH:14]1[C:16]([CH3:18])([CH3:17])[CH:15]1[CH:19]=[C:20]([Cl:22])[Cl:21])=[O:13])=O.[O:24](C1C=C(C=CC=1)C=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[C-:39]#[N:40].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:22][C:20]([Cl:21])=[CH:19][CH:15]1[C:16]([CH3:17])([CH3:18])[CH:14]1[C:12]([O:11][CH:9]([C:39]#[N:40])[C:5]1[CH:4]=[CH:3][CH:2]=[C:8]([O:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:6]=1)=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC(=O)C1C(C1(C)C)C=C(Cl)Cl)Cl
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Three
Name
alkanes
Quantity
25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
12 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.006 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Six
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
of from 60° C. to 80° C
STIRRING
Type
STIRRING
Details
After 100 minutes stirring
Duration
100 min
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (15 ml)
CUSTOM
Type
CUSTOM
Details
the extract phase obtained
ADDITION
Type
ADDITION
Details
was added to the organic layer
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
the organic liquid thus formed
WASH
Type
WASH
Details
was washed with water (25 ml)
CUSTOM
Type
CUSTOM
Details
the washed liquid was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the dried liquid
CUSTOM
Type
CUSTOM
Details
leaving a residue

Outcomes

Product
Name
Type
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04175094

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)=[CH:3][CH:4]1[C:6]([CH3:8])(C)[CH:5]1[C:9]([O:11][C:12]([CH:14]1[C:16]([CH3:18])([CH3:17])[CH:15]1[CH:19]=[C:20]([Cl:22])[Cl:21])=[O:13])=O.[O:24](C1C=C(C=CC=1)C=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[C-:39]#[N:40].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:22][C:20]([Cl:21])=[CH:19][CH:15]1[C:16]([CH3:17])([CH3:18])[CH:14]1[C:12]([O:11][CH:9]([C:39]#[N:40])[C:5]1[CH:4]=[CH:3][CH:2]=[C:8]([O:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:6]=1)=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC(=O)C1C(C1(C)C)C=C(Cl)Cl)Cl
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Three
Name
alkanes
Quantity
25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
12 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.006 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Six
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
of from 60° C. to 80° C
STIRRING
Type
STIRRING
Details
After 100 minutes stirring
Duration
100 min
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (15 ml)
CUSTOM
Type
CUSTOM
Details
the extract phase obtained
ADDITION
Type
ADDITION
Details
was added to the organic layer
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
the organic liquid thus formed
WASH
Type
WASH
Details
was washed with water (25 ml)
CUSTOM
Type
CUSTOM
Details
the washed liquid was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the dried liquid
CUSTOM
Type
CUSTOM
Details
leaving a residue

Outcomes

Product
Name
Type
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04175094

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)=[CH:3][CH:4]1[C:6]([CH3:8])(C)[CH:5]1[C:9]([O:11][C:12]([CH:14]1[C:16]([CH3:18])([CH3:17])[CH:15]1[CH:19]=[C:20]([Cl:22])[Cl:21])=[O:13])=O.[O:24](C1C=C(C=CC=1)C=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[C-:39]#[N:40].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:22][C:20]([Cl:21])=[CH:19][CH:15]1[C:16]([CH3:17])([CH3:18])[CH:14]1[C:12]([O:11][CH:9]([C:39]#[N:40])[C:5]1[CH:4]=[CH:3][CH:2]=[C:8]([O:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:6]=1)=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC(=O)C1C(C1(C)C)C=C(Cl)Cl)Cl
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Three
Name
alkanes
Quantity
25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
12 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.006 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Six
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
of from 60° C. to 80° C
STIRRING
Type
STIRRING
Details
After 100 minutes stirring
Duration
100 min
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (15 ml)
CUSTOM
Type
CUSTOM
Details
the extract phase obtained
ADDITION
Type
ADDITION
Details
was added to the organic layer
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
the organic liquid thus formed
WASH
Type
WASH
Details
was washed with water (25 ml)
CUSTOM
Type
CUSTOM
Details
the washed liquid was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the dried liquid
CUSTOM
Type
CUSTOM
Details
leaving a residue

Outcomes

Product
Name
Type
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04175094

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)=[CH:3][CH:4]1[C:6]([CH3:8])(C)[CH:5]1[C:9]([O:11][C:12]([CH:14]1[C:16]([CH3:18])([CH3:17])[CH:15]1[CH:19]=[C:20]([Cl:22])[Cl:21])=[O:13])=O.[O:24](C1C=C(C=CC=1)C=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[C-:39]#[N:40].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:22][C:20]([Cl:21])=[CH:19][CH:15]1[C:16]([CH3:17])([CH3:18])[CH:14]1[C:12]([O:11][CH:9]([C:39]#[N:40])[C:5]1[CH:4]=[CH:3][CH:2]=[C:8]([O:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:6]=1)=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC(=O)C1C(C1(C)C)C=C(Cl)Cl)Cl
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Three
Name
alkanes
Quantity
25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
12 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.006 mmol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Six
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
of from 60° C. to 80° C
STIRRING
Type
STIRRING
Details
After 100 minutes stirring
Duration
100 min
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (15 ml)
CUSTOM
Type
CUSTOM
Details
the extract phase obtained
ADDITION
Type
ADDITION
Details
was added to the organic layer
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
the organic liquid thus formed
WASH
Type
WASH
Details
was washed with water (25 ml)
CUSTOM
Type
CUSTOM
Details
the washed liquid was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the dried liquid
CUSTOM
Type
CUSTOM
Details
leaving a residue

Outcomes

Product
Name
Type
Smiles
ClC(=CC1C(C1(C)C)C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.